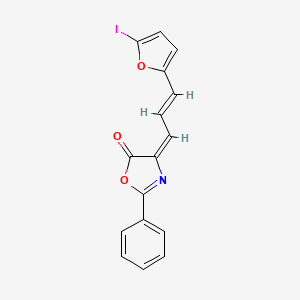![molecular formula C34H38N4O10S2 B12900801 4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thia-1-azabicyclo[320]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2’R*,5’S*,6’S*)]]]- is a complex organic compound with significant applications in various scientific fields
Preparation Methods
The synthesis of 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Thia-1-azabicyclo[32It is also used in various industrial processes due to its unique chemical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity .
Comparison with Similar Compounds
Compared to other similar compounds, 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester stands out due to its unique structural features and chemical properties. Similar compounds include 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives with different functional groups .
Properties
Molecular Formula |
C34H38N4O10S2 |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
methyl (2S,5S,6S)-6-[[2-[9a-[2-[[(2S,5R,6R)-2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-2-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C34H38N4O10S2/c1-32(2)24(30(44)46-5)37-26(42)22(28(37)49-32)35-20(40)12-15-7-8-18-17(11-15)34(10-9-16(39)13-19(34)48-18)14-21(41)36-23-27(43)38-25(31(45)47-6)33(3,4)50-29(23)38/h7-11,19,22-25,28-29H,12-14H2,1-6H3,(H,35,40)(H,36,41)/t19?,22-,23+,24-,25-,28-,29+,34?/m0/s1 |
InChI Key |
BFBXTCGECAYJPM-WKISVSPCSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)CC3=CC4=C(C=C3)OC5C4(C=CC(=O)C5)CC(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC4=C(C=C3)OC5C4(C=CC(=O)C5)CC(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


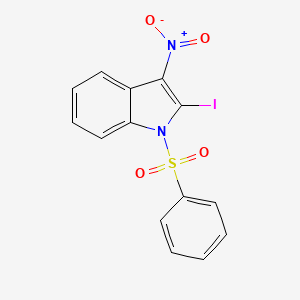
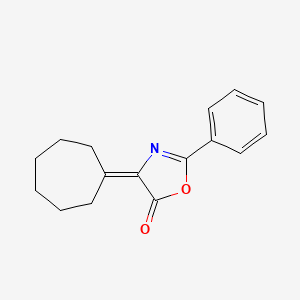
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)


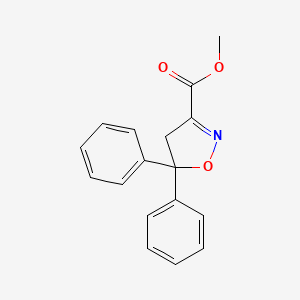
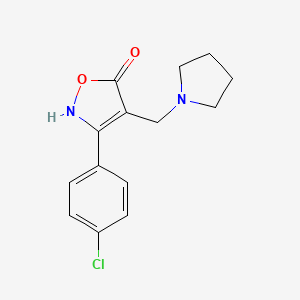
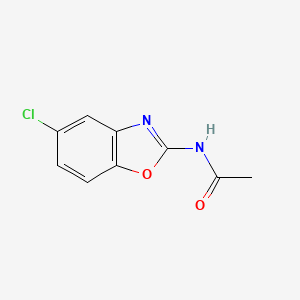
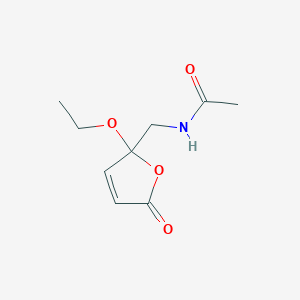
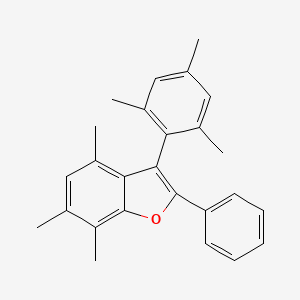
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
